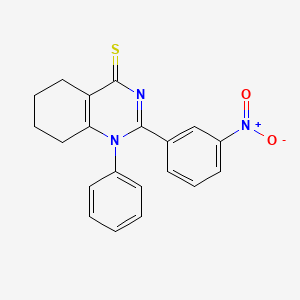
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile, also known as ET-18-OCH3, is a synthetic compound that has been extensively studied for its potential medical applications. It belongs to the class of compounds known as alkylphosphocholines and has been shown to have anticancer properties. In
Applications De Recherche Scientifique
Synthesis and Anticancer Properties
The synthesis of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives, including compounds structurally related to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile, demonstrates moderate anticancer activity against certain breast cancer cell lines. This highlights the potential application of such compounds in developing therapeutic agents targeting specific cancer types (Matiichuk et al., 2022).
Photophysical Properties
Research on the photophysical properties of novel biphenyl derivatives containing furan and thiophene groups, related to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile, reveals their potential for use in optoelectronic devices due to their UV-Vis absorption and photoluminescence. These properties suggest applications in materials science, particularly in the development of materials with specific optical characteristics (Li et al., 2010).
Electrochemical and Electrochromic Properties
Studies on thiazolo[5,4-d]thiazole-containing donor–acceptor type alternating copolymers, similar in structure to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile, explore their electrochemical and electrochromic properties. These copolymers exhibit multichromic properties and low band-gap values, making them suitable for electrochromic applications. Such research indicates the utility of these materials in developing new electrochromic devices, which change color in response to electrical stimulation (Akpinar et al., 2013).
Nonlinear Optical Limiting
The design, synthesis, and characterization of thiophene dyes, structurally akin to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile, for optoelectronic devices underscore their application in nonlinear optical limiting. These materials demonstrate potential in protecting human eyes and optical sensors, as well as in stabilizing light sources in optical communications, due to their nonlinear absorption and optical limiting behavior under specific laser excitation (Anandan et al., 2018).
Crystal Structure and Molecular Packing
Investigations into the crystal structure and molecular packing of compounds structurally related to (Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile reveal insights into their stability and interactions at the molecular level. Such studies are crucial for understanding the material's properties and for designing molecules with tailored characteristics for specific applications (Bhanvadia et al., 2016).
Propriétés
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-13-5-7-14(8-6-13)17-12-22-18(20-17)15(11-19)10-16-4-3-9-21-16/h3-10,12H,2H2,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSWUVMGACYXGT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2807231.png)
![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2807232.png)
![2-Chloro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]benzamide](/img/structure/B2807233.png)
![Tert-butyl N-[1-(2-chloropyrimidine-5-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2807234.png)



![2,4-difluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2807239.png)
![6-[(Cyclopent-3-en-1-yl)methoxy]pyridine-2-carbonitrile](/img/structure/B2807242.png)


![1-isopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2807250.png)
![N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
